molecular formula C26H32O4 B13424423 (1R,4S)-7-Isobutyl-1-(4-isobutylphenyl)-1,2,3,4-tetrahydronaphthalene-1,4-dicarboxylic acid

(1R,4S)-7-Isobutyl-1-(4-isobutylphenyl)-1,2,3,4-tetrahydronaphthalene-1,4-dicarboxylic acid

Cat. No.: B13424423
M. Wt: 408.5 g/mol
InChI Key: GXFQAIUKHDCTMF-BKMJKUGQSA-N
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Description

(1R,4S)-7-Isobutyl-1-(4-isobutylphenyl)-1,2,3,4-tetrahydronaphthalene-1,4-dicarboxylic acid is a complex organic compound with a unique structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4S)-7-Isobutyl-1-(4-isobutylphenyl)-1,2,3,4-tetrahydronaphthalene-1,4-dicarboxylic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Aromatic Substitution Reactions: Introduction of isobutyl groups to the aromatic ring.

    Cyclization Reactions: Formation of the tetrahydronaphthalene core.

    Carboxylation Reactions: Introduction of carboxylic acid groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(1R,4S)-7-Isobutyl-1-(4-isobutylphenyl)-1,2,3,4-tetrahydronaphthalene-1,4-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the isobutyl groups to carboxylic acids.

    Reduction: Reduction of the aromatic ring to form more saturated compounds.

    Substitution: Replacement of functional groups on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (Cl2, Br2), Nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield additional carboxylic acid groups, while reduction can lead to more saturated hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, (1R,4S)-7-Isobutyl-1-(4-isobutylphenyl)-1,2,3,4-tetrahydronaphthalene-1,4-dicarboxylic acid is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the production of polymers, resins, and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (1R,4S)-7-Isobutyl-1-(4-isobutylphenyl)-1,2,3,4-tetrahydronaphthalene-1,4-dicarboxylic acid involves its interaction with specific molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    (1R,4S)-7-Isobutyl-1-(4-isobutylphenyl)-1,2,3,4-tetrahydronaphthalene-1,4-dicarboxylic acid: Unique due to its specific stereochemistry and functional groups.

    Other Tetrahydronaphthalene Derivatives: Similar core structure but different substituents, leading to varied properties and applications.

    Aromatic Carboxylic Acids: Similar functional groups but different core structures, affecting their reactivity and uses.

Uniqueness

The uniqueness of this compound lies in its combination of aromatic and aliphatic components, along with its specific stereochemistry

Properties

Molecular Formula

C26H32O4

Molecular Weight

408.5 g/mol

IUPAC Name

(1S,4R)-6-(2-methylpropyl)-4-[4-(2-methylpropyl)phenyl]-2,3-dihydro-1H-naphthalene-1,4-dicarboxylic acid

InChI

InChI=1S/C26H32O4/c1-16(2)13-18-5-8-20(9-6-18)26(25(29)30)12-11-22(24(27)28)21-10-7-19(14-17(3)4)15-23(21)26/h5-10,15-17,22H,11-14H2,1-4H3,(H,27,28)(H,29,30)/t22-,26+/m0/s1

InChI Key

GXFQAIUKHDCTMF-BKMJKUGQSA-N

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)[C@@]2(CC[C@@H](C3=C2C=C(C=C3)CC(C)C)C(=O)O)C(=O)O

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2(CCC(C3=C2C=C(C=C3)CC(C)C)C(=O)O)C(=O)O

Origin of Product

United States

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